REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([B:13]([OH:15])[OH:14])[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=1)([O-])=O>C(O)C.[Ni]>[NH2:1][C:4]1[CH:5]=[C:6]([B:13]([OH:15])[OH:14])[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[CH:9]=1
|
Name
|
|
Quantity
|
3.3 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=C(C1)C(=O)O)B(O)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The catalyst was removed by filtration
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Type
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CUSTOM
|
Details
|
the solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The solid obtained
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Type
|
CUSTOM
|
Details
|
was recrystallized from water
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=C(C1)C(=O)O)B(O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |